N-[2-(Allyloxy)phenyl]-2-bromoacetamide is a chemical compound with the molecular formula and a molecular weight of 270.12 g/mol. This compound is notable for its applications in proteomics research, where it serves as a tool for studying protein interactions and functions. Its structure includes an allyloxy group and a bromoacetamide moiety, contributing to its reactivity and potential biological activity.
N-[2-(Allyloxy)phenyl]-2-bromoacetamide is classified as an organic compound, specifically an amide derivative. It is synthesized through various chemical processes that involve the reaction of specific precursors. The compound can be sourced from chemical suppliers and is often utilized in laboratory settings for research purposes.
The synthesis of N-[2-(Allyloxy)phenyl]-2-bromoacetamide typically involves the following steps:
The molecular structure of N-[2-(Allyloxy)phenyl]-2-bromoacetamide can be represented using various notations:
C=CCOC1=CC=CC(=C1)NC(=O)CBr
NUDZUIHTHYJTJH-UHFFFAOYSA-N
The compound features a bromo group attached to an acetamide structure, which is further substituted with an allyloxy group on the aromatic ring. This configuration contributes to its reactivity in various chemical reactions .
N-[2-(Allyloxy)phenyl]-2-bromoacetamide can participate in several types of chemical reactions:
Common reagents for these reactions include:
The reactions yield various products depending on the conditions:
The mechanism of action of N-[2-(Allyloxy)phenyl]-2-bromoacetamide involves its electrophilic nature due to the bromine atom, which facilitates covalent bonding with nucleophilic sites on proteins or other biomolecules. This interaction can modulate protein activity, potentially influencing various biological processes. The allyloxy group may enhance binding affinity or alter reactivity, making it a valuable compound in biochemical applications .
N-[2-(Allyloxy)phenyl]-2-bromoacetamide has several scientific applications:
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.: 2281-22-3
CAS No.:
CAS No.: 50657-19-7
CAS No.: